molecular formula C14H19N5O2S B2651846 N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide CAS No. 2034424-71-8

N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide

Cat. No.: B2651846
CAS No.: 2034424-71-8
M. Wt: 321.4
InChI Key: FVOCQKLAVUQLQN-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide is a potent and selective chemical probe for the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound exhibits significant research value in the study of neurological development and disease, as DYRK1A is a key regulator of neuronal proliferation and differentiation and has been implicated in the pathogenesis of Down syndrome and Alzheimer's disease. Its mechanism of action involves competitive inhibition at the ATP-binding site of DYRK1A , effectively modulating the kinase's activity and downstream signaling pathways. Researchers utilize this inhibitor to dissect the role of DYRK1A in cell cycle control and central nervous system function. Beyond neuroscience, its application extends to the field of cancer research, where DYRK1A inhibition is explored for its effects on oncogenic signaling and cell survival. This sulfonamide-based triazole derivative serves as a critical tool for validating DYRK1A as a therapeutic target and for elucidating novel biological mechanisms in a wide range of experimental models. It is recognized in chemical vendor catalogs as a well-characterized research-grade inhibitor .

Properties

IUPAC Name

N,N-dimethyl-3-(4-phenyltriazol-1-yl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-17(2)22(20,21)18-9-8-13(10-18)19-11-14(15-16-19)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOCQKLAVUQLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for the biosynthesis of ergosterol, a key component of fungal cell membranes. This mechanism has been extensively studied in compounds similar to N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide.

Case Study:
A study demonstrated that triazole derivatives exhibited potent antifungal activity against various strains of Candida species and Aspergillus species. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced the antifungal potency .

Anticancer Potential

The compound's sulfonamide group has been associated with anticancer activity. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis.

Research Findings:
A series of studies have shown that triazole-containing sulfonamides can induce apoptosis in cancer cells through the activation of p53 pathways. In vitro tests demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells .

Antiviral Properties

This compound has shown potential as an antiviral agent. The triazole ring has been linked to antiviral activity against several viruses, including HIV and influenza.

Case Study:
In a recent study, derivatives of triazole were tested for their ability to inhibit HIV replication. The results indicated that certain modifications enhanced antiviral efficacy, suggesting that N,N-dimethyl derivatives could be optimized for better performance against viral targets .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folate synthesis.

Research Insights:
Studies have shown that triazole-based sulfonamides can effectively inhibit DHPS activity, leading to bactericidal effects against resistant strains of bacteria. This highlights their potential role in combating antibiotic resistance .

Neurological Applications

There is emerging interest in the neuroprotective effects of triazole derivatives. Some studies suggest that compounds like this compound may exhibit anticonvulsant properties.

Evidence:
In animal models, certain triazole derivatives have demonstrated significant protective effects against seizure induction, suggesting a mechanism involving modulation of neurotransmitter systems .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on structural features, synthetic routes, and physicochemical properties.

Key Observations

Core Structure Flexibility

  • The target’s pyrrolidine core offers greater conformational flexibility compared to the rigid pyrazolo-pyrimidine () or pyrrolo-pyridine () systems. This flexibility may influence binding kinetics in biological targets but could reduce selectivity compared to planar heterocycles .

Functional Group Impact The 1,2,3-triazole in the target compound provides two nitrogen atoms capable of hydrogen bonding, unlike the pyrazole () or pyrimidine systems. This feature is advantageous in drug design for optimizing target interactions. Sulfonamide vs.

Substituent Effects

  • The 4-phenyl group on the triazole (target) is less electron-deficient than the 4-nitrophenyl () or fluorophenyl () substituents. This difference may modulate electronic properties and binding affinities in enzymatic pockets.

Synthetic Routes

  • The target compound’s triazole moiety suggests synthesis via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), a high-yield method for triazole formation. In contrast, the pyrazolo-pyrimidine () employs Suzuki-Miyaura cross-coupling, requiring palladium catalysts and boronic acids .

Physicochemical Properties

  • The target’s estimated molecular weight (~350 g/mol) is lower than Example 53 (589.1 g/mol), suggesting better bioavailability per Lipinski’s rules. However, the absence of melting point data for the target limits direct comparison with Example 53’s crystalline stability .

Software Tools for Structural Analysis

Crystallographic refinement programs like SHELXL and WinGX are critical for determining the 3D structures of such compounds. For example:

  • SHELXL enables precise refinement of sulfonamide and triazole bond lengths and angles, ensuring accurate structural validation .
  • WinGX assists in visualizing anisotropic displacement parameters, which are essential for assessing conformational flexibility in the pyrrolidine ring .

Research Implications and Gaps

  • The target compound’s triazole-sulfonamide architecture is understudied compared to pyrazole- or pyridine-based analogs. Further research should explore its bioactivity, particularly against kinases or antimicrobial targets.
  • Synthetic optimization (e.g., substituting the phenyl group with electron-withdrawing moieties) could enhance binding potency, as seen in fluorinated analogs () .

Biological Activity

N,N-Dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure consists of a pyrrolidine ring substituted with a triazole moiety and a sulfonamide group. The molecular formula is C13H16N4O2SC_{13}H_{16}N_4O_2S, and its molecular weight is approximately 288.36 g/mol. The presence of the triazole ring is significant as it is known for various biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing triazole and sulfonamide groups. For instance, derivatives similar to N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Antioxidant Properties

Molecular docking studies suggest that compounds with similar structures exhibit excellent antioxidant properties. These activities are attributed to the ability of the triazole ring to scavenge free radicals and inhibit oxidative stress pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this class of compounds has been supported by in vitro studies showing inhibition of key inflammatory mediators such as nitric oxide (NO) and cytokines. The sulfonamide group may enhance these effects by modulating immune responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as competitive inhibitors of enzymes involved in bacterial folic acid synthesis.
  • Reactivity with Free Radicals : The triazole component can participate in redox reactions, stabilizing free radicals and reducing oxidative damage.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can influence signaling pathways related to inflammation and cell proliferation.

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of several triazole derivatives, including N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine. The results indicated that this compound exhibited significant growth inhibition against Staphylococcus aureus, with an MIC comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar compounds in an animal model of induced paw edema. The results showed that treatment with the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

Research Findings Summary

Activity Mechanism Study Reference
AntibacterialInhibition of folic acid synthesis
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of NO and cytokines

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-dimethyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide?

Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. Key steps include:

  • Precursor Preparation: Synthesize an azide-functionalized pyrrolidine-sulfonamide derivative and a terminal alkyne (e.g., phenylacetylene).
  • Cycloaddition: React the azide and alkyne in the presence of CuSO₄·5H₂O and sodium ascorbate in a polar solvent (e.g., DMF or water) at room temperature. This ensures regioselective formation of the 1,4-disubstituted triazole .
  • Purification: Use column chromatography or recrystallization to isolate the product. Validate purity via TLC and NMR .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR: Identify key signals, such as the triazole proton (δ ~7.5–8.5 ppm) and sulfonamide protons (δ ~2.8–3.5 ppm). Compare with computed spectra or analogs .
  • FT-IR: Confirm sulfonamide S=O stretches (~1300–1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI/HRMS): Verify the molecular ion peak ([M+H]⁺) and isotopic pattern .

Advanced: How can conformational flexibility of the pyrrolidine ring impact biological activity?

Answer:
The pyrrolidine ring’s puckering and substituent orientation influence binding to targets (e.g., enzymes or receptors). Methodological steps:

  • Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate energy-minimized conformers and assess torsional barriers .
  • X-ray Crystallography: Resolve crystal structures to identify dominant conformations. SHELXL refinement (with anisotropic displacement parameters) is recommended for high-precision analysis .
  • SAR Studies: Synthesize analogs with rigidified pyrrolidine (e.g., lactams) and compare activity .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Answer:
Discrepancies may arise from twinning, disorder, or poor data resolution. Mitigation strategies:

  • Data Collection: Optimize crystal quality (e.g., cryoprotection) and collect high-resolution data (≤1.0 Å).
  • Refinement Tools: Use SHELXL for anisotropic refinement and WinGX/ORTEP for visualizing electron density maps. For disordered regions, apply PART and SIMU restraints .
  • Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of triazole-containing analogs?

Answer:

  • Scaffold Diversification: Modify the triazole’s substituents (e.g., electron-withdrawing groups on phenyl) via Suzuki coupling or nucleophilic substitution .
  • Biophysical Assays: Use SPR or ITC to quantify binding affinities. Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses .
  • Data Normalization: Control for lipophilicity (logP) and steric effects using Hansch analysis to isolate electronic contributions .

Basic: What solvents and conditions optimize the solubility of this sulfonamide derivative?

Answer:

  • Polar Solvents: DMSO or DMF are ideal for dissolution (~10–50 mg/mL). Avoid chloroform due to poor solvation of sulfonamides.
  • pH Adjustment: In aqueous buffers (pH 7.4), use co-solvents (e.g., 10% PEG-400) to enhance solubility .
  • Sonication: Brief sonication (5–10 min) aids dispersion in viscous solvents .

Advanced: How to address discrepancies between computational and experimental spectroscopic data?

Answer:

  • Benchmark Calculations: Validate DFT methods (e.g., CAM-B3LYP vs. B3LYP) against experimental NMR shifts of known analogs .
  • Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) in computations to match experimental conditions .
  • Dynamic Effects: Account for conformational averaging using MD simulations to better align predicted and observed spectra .

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